(S)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline
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Overview
Description
(S)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline is a chiral amine compound with a unique structure that includes an amino group attached to a dimethylpropyl chain and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylaniline and 2,2-dimethylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-amino-2,2-dimethylpropyl)aniline
- (S)-(-)-2-amino-3,3-dimethyl-1,1-diphenyl-1-butanol
Uniqueness
(S)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chiral center and an aromatic ring makes it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2,2-dimethylpropyl]-2-methylaniline |
InChI |
InChI=1S/C12H20N2/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,11H,13-14H2,1-4H3/t11-/m1/s1 |
InChI Key |
YMCWALCPLQQYKB-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C(C)(C)C)N)N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)(C)C)N)N |
Origin of Product |
United States |
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